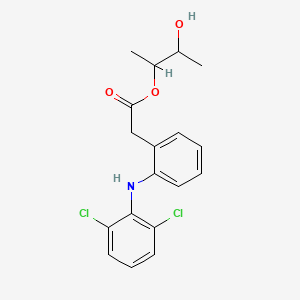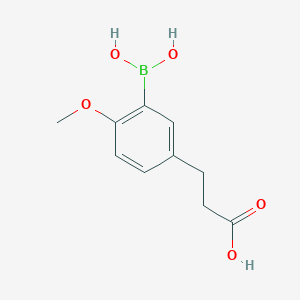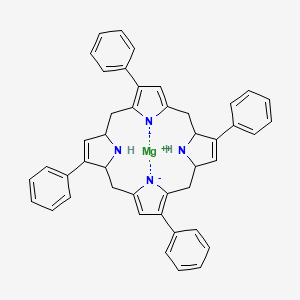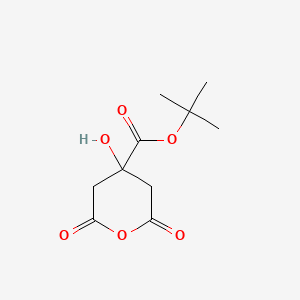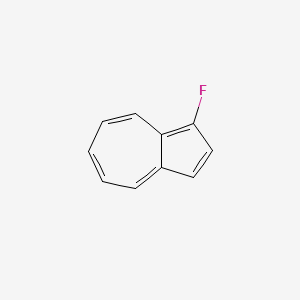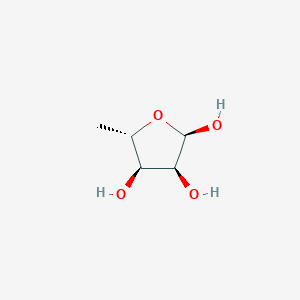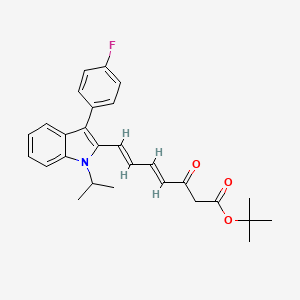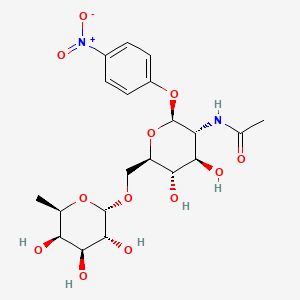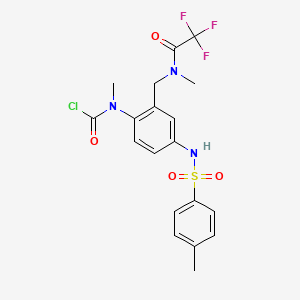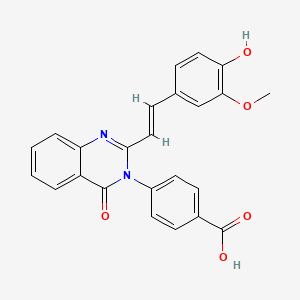
4-(2-(4-Hydroxy-3-methoxystyryl)-4-oxoquinazolin-3(4H)-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{2-[2-(4-Hydroxy-3-methoxy-phenyl)-vinyl]-4-oxo-4H-quinazolin-3-yl}-benzoic acid is a complex organic compound that features a quinazolinone core linked to a benzoic acid moiety through a vinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[2-(4-Hydroxy-3-methoxy-phenyl)-vinyl]-4-oxo-4H-quinazolin-3-yl}-benzoic acid typically involves multiple steps, starting with the preparation of the quinazolinone core. One common method involves the condensation of anthranilic acid with an appropriate aldehyde, followed by cyclization to form the quinazolinone ring. The vinyl group is then introduced through a Heck reaction, which couples the quinazolinone with a vinyl halide in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes using more efficient catalysts, optimizing reaction conditions such as temperature and pressure, and employing continuous flow reactors to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-{2-[2-(4-Hydroxy-3-methoxy-phenyl)-vinyl]-4-oxo-4H-quinazolin-3-yl}-benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of a quinazolinone derivative with a carbonyl group.
Reduction: Formation of a quinazolinone derivative with an ethyl group.
Substitution: Formation of various substituted quinazolinone derivatives depending on the nucleophile used.
Scientific Research Applications
4-{2-[2-(4-Hydroxy-3-methoxy-phenyl)-vinyl]-4-oxo-4H-quinazolin-3-yl}-benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to biologically active molecules.
Medicine: Explored for its potential anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-{2-[2-(4-Hydroxy-3-methoxy-phenyl)-vinyl]-4-oxo-4H-quinazolin-3-yl}-benzoic acid involves its interaction with specific molecular targets. For instance, its potential anti-cancer activity may be attributed to its ability to inhibit certain enzymes involved in cell proliferation. The compound’s structure allows it to bind to the active site of these enzymes, thereby blocking their activity and leading to reduced cell growth .
Comparison with Similar Compounds
Similar Compounds
Vanillin: 4-Hydroxy-3-methoxybenzaldehyde, a simpler compound with a similar hydroxy and methoxy substitution pattern.
Ferulic Acid: 3-(4-Hydroxy-3-methoxyphenyl)-2-propenoic acid, which also features a hydroxy and methoxy substitution on a phenyl ring.
Quinazolinone Derivatives: Various compounds with a quinazolinone core, differing in their substituents and biological activities.
Uniqueness
4-{2-[2-(4-Hydroxy-3-methoxy-phenyl)-vinyl]-4-oxo-4H-quinazolin-3-yl}-benzoic acid is unique due to its combination of a quinazolinone core with a benzoic acid moiety and a vinyl linkage. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C24H18N2O5 |
|---|---|
Molecular Weight |
414.4 g/mol |
IUPAC Name |
4-[2-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-4-oxoquinazolin-3-yl]benzoic acid |
InChI |
InChI=1S/C24H18N2O5/c1-31-21-14-15(6-12-20(21)27)7-13-22-25-19-5-3-2-4-18(19)23(28)26(22)17-10-8-16(9-11-17)24(29)30/h2-14,27H,1H3,(H,29,30)/b13-7+ |
InChI Key |
CZAUUFMNIMDTJQ-NTUHNPAUSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)C(=O)O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 4-[[4-[[6-(trifluoromethyl)pyridin-3-yl]methylamino]piperidin-1-yl]methyl]benzoate](/img/structure/B13410585.png)

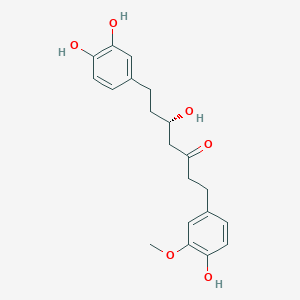
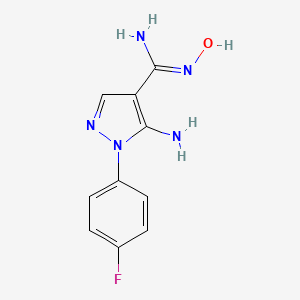
![(2S,4R)-N-[(1S,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-ethyl-1-methylpyrrolidine-2-carboxamide;hydrochloride](/img/structure/B13410603.png)
